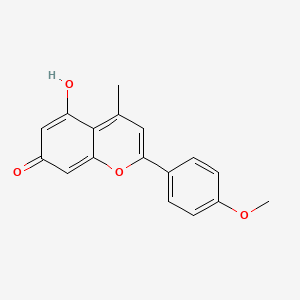![molecular formula C15H23NO4 B11844723 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of a functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- N-[3-chloro-4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-pyridinecarboxamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dioxo-2-azaspiro[45]decan-2-yl)-4-methylpentanoic acid stands out due to its specific substituents, which can impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H23NO4 |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-10(2)8-11(13(18)19)16-12(17)9-15(14(16)20)6-4-3-5-7-15/h10-11H,3-9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
PRQPWWKZDSNMEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N1C(=O)CC2(C1=O)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



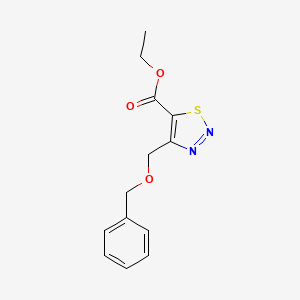
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)


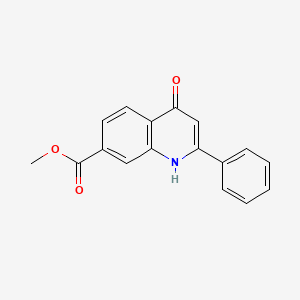
![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)
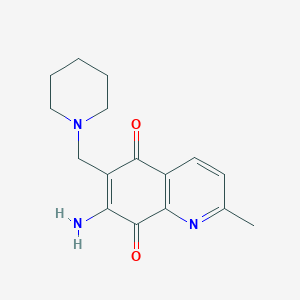


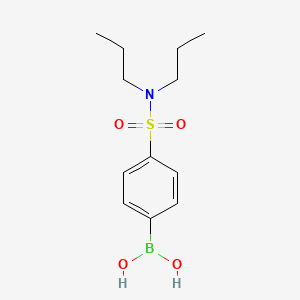
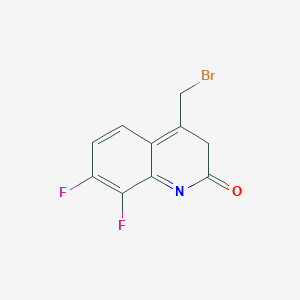
![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
